molecular formula C13H18N2O3 B5780897 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide

2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide

Cat. No. B5780897
M. Wt: 250.29 g/mol
InChI Key: GUIRRRQIGXDXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide, also known as EMNB, is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. In

Mechanism of Action

The mechanism of action of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has also been shown to modulate the expression of various genes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been shown to possess anti-inflammatory and analgesic properties. It has also been found to be effective in treating various skin diseases, such as psoriasis and eczema. In addition, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been shown to exhibit antimicrobial activity against certain plant pathogens. However, the exact biochemical and physiological effects of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable under normal laboratory conditions. However, there are some limitations to its use in lab experiments. 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide. One area of interest is the development of new synthetic methods for 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide at the molecular level. This could help to identify new targets for drug development. Finally, the potential applications of 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide in agriculture and industry should be further explored.

Synthesis Methods

2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide can be synthesized through a multi-step process involving several chemical reactions, including nitration, reduction, and amidation. The first step involves the nitration of toluene to produce 4-methyl-3-nitrotoluene. This is followed by the reduction of 4-methyl-3-nitrotoluene to 4-methyl-3-aminotoluene. Finally, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide is synthesized through an amidation reaction between 4-methyl-3-aminotoluene and butyric anhydride.

Scientific Research Applications

2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been extensively studied for its potential applications in various fields, including medicine and agriculture. In medicine, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been shown to possess anti-inflammatory and analgesic properties. It has also been found to be effective in treating various skin diseases, such as psoriasis and eczema. In agriculture, 2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide has been used as a pesticide due to its ability to inhibit the growth of certain plant pathogens.

properties

IUPAC Name

2-ethyl-N-(4-methyl-3-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-10(5-2)13(16)14-11-7-6-9(3)12(8-11)15(17)18/h6-8,10H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIRRRQIGXDXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6103382

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